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Compound of Interest

Compound Name: 3-Hexen-2-one

Cat. No.: B3415882 Get Quote

This technical guide provides a comprehensive overview of the available thermochemical data

for 3-hexen-2-one, targeted at researchers, scientists, and professionals in drug development.

Due to the limited availability of experimentally determined thermochemical values, this

document details the widely cited computational methods used for their prediction.

Furthermore, it outlines key synthetic and reaction pathways relevant to this compound.

Thermochemical Data
The thermochemical properties of 3-hexen-2-one are crucial for understanding its stability,

reactivity, and behavior in chemical processes. The data presented here are primarily derived

from computational predictions, as experimental calorimetric data is not readily available in the

cited literature.

Predicted Thermochemical Properties
The following table summarizes the key predicted thermochemical data for 3-hexen-2-one.

These values have been calculated using the Joback and Crippen methods.[1][2][3]
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Property Symbol Value Unit Method

Standard Gibbs

Free Energy of

Formation

ΔfG° -49.06 kJ/mol
Joback

Method[1][3]

Enthalpy of

Formation (Ideal

Gas, 298.15 K)

ΔfH°gas -162.53 kJ/mol
Joback

Method[1][3]

Enthalpy of

Fusion
ΔfusH° 13.10 kJ/mol

Joback

Method[1][3]

Enthalpy of

Vaporization
ΔvapH° 35.65 kJ/mol

Joback

Method[1][3]

Ideal Gas Heat

Capacity (at

various

temperatures)

Cp,gas See Table 2 J/mol·K
Joback

Method[3]

Octanol/Water

Partition

Coefficient

logPoct/wat 1.542
Crippen

Method[1][3]

Predicted Temperature-Dependent Ideal Gas Heat
Capacity
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Temperature (K)
Ideal Gas Heat Capacity (Cp,gas)
(J/mol·K)

394.71 162.73

425.85 172.50

456.99 181.81

488.13 190.67

519.27 199.09

550.41 207.09

581.55 214.70

Data sourced from Cheméo, calculated via the

Joback Method.[3]

Methodologies for Thermochemical Data Prediction
In the absence of extensive experimental data, computational methods are invaluable for

estimating the thermochemical properties of organic compounds. The Joback and Crippen

methods are group contribution methods that predict properties based on the molecular

structure.

The Joback Method
The Joback method, an extension of the Lydersen method, estimates eleven key

thermodynamic properties of pure components from their molecular structure alone.[4] It

operates on the principle that the properties of a molecule can be determined by summing the

contributions of its constituent functional groups.[5][6][7] This method assumes no interactions

between the groups and relies on additive contributions.[4]

The general workflow for the Joback method is as follows:

Molecular Structure of
3-Hexen-2-one

Decompose into
Functional Groups

Assign Group
Contribution Values

Sum Group Contributions
for each Property

Predicted Thermochemical
Properties (ΔfH°, ΔfG°, etc.)
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Click to download full resolution via product page

Joback Method Workflow

For 3-hexen-2-one (CH3-CH2-CH=CH-C(=O)-CH3), the relevant functional groups for the

Joback method would include -CH3, -CH2-, =CH-, and >C=O (ketone). Each of these groups

has a specific numerical contribution to properties like enthalpy of formation, Gibbs free energy

of formation, and heat capacity.[5][6]

The Crippen Method
The Crippen method is an atom-based approach for calculating the octanol-water partition

coefficient (logP), a critical parameter in drug discovery for assessing a molecule's lipophilicity.

[8][9] The method classifies each atom in a molecule into one of 68 predefined atom types

based on its immediate chemical environment, including neighboring atoms and bond types.[8]

The overall logP of the molecule is then calculated as the sum of the contributions from each of

its constituent atoms.[8][10]

The workflow for the Crippen method can be visualized as follows:

Molecular Structure of
3-Hexen-2-one

Classify each Atom based
on its Environment

Assign Atomic
Contribution Values

Sum all Atomic
Contributions Predicted logP Value

Click to download full resolution via product page

Crippen Method Workflow

Synthesis and Reactivity of 3-Hexen-2-one
3-Hexen-2-one, as an α,β-unsaturated ketone, is a versatile intermediate in organic synthesis.

[11] Its conjugated system imparts a unique reactivity profile.[11]

Synthetic Pathways
Several well-established routes exist for the synthesis of 3-hexen-2-one.
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Key Synthetic Routes to 3-Hexen-2-one

Isomerization: 3-Hexen-2-one can be formed by the acid-catalyzed isomerization of its less

thermodynamically stable β,γ-unsaturated isomer. This process proceeds through an enol

intermediate.[11]

Oxidation: The oxidation of the corresponding alcohol, 3-hexen-2-ol, provides a direct route

to 3-hexen-2-one. Selective oxidizing agents are employed to avoid reaction with the

carbon-carbon double bond.[11]

Aldol Condensation: The aldol condensation of aldehydes and ketones, followed by

dehydration, is a fundamental method for forming α,β-unsaturated ketones.[11]

Key Reactions of 3-Hexen-2-one
The reactivity of 3-hexen-2-one is dominated by its α,β-unsaturated ketone functionality, which

provides two electrophilic sites.[11]
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Principal Reactions of 3-Hexen-2-one

Nucleophilic Addition: 3-Hexen-2-one can undergo both 1,2-addition (direct attack at the

carbonyl carbon) and 1,4-addition (conjugate or Michael addition at the β-carbon).[12][13]

The type of addition is dependent on the nature of the nucleophile.[12]

Reduction: The carbonyl group and the carbon-carbon double bond can be selectively

reduced depending on the reducing agent and reaction conditions.[11]

Cycloaddition Reactions: As a dienophile, 3-hexen-2-one can participate in cycloaddition

reactions such as the Diels-Alder reaction to form complex cyclic molecules.[11]

Relevance in Biochemical Pathways
While 3-hexen-2-one itself is not a central metabolite, it is structurally related to a class of

volatile organic compounds known as green leaf volatiles (GLVs), which are produced by plants

in response to tissue damage.[14] The biosynthesis of these C6 compounds, such as (Z)-3-
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hexenal, originates from the lipoxygenase (LOX) pathway, which acts on fatty acids like

linolenic acid.[14]
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Simplified Green Leaf Volatile Biosynthetic Pathway

This pathway highlights the enzymatic transformations that lead to the formation of various C6

volatiles. While the direct enzymatic formation of 3-hexen-2-one in this pathway is not explicitly

detailed, its structural similarity suggests potential metabolic links or similar chemical reactivity

in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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